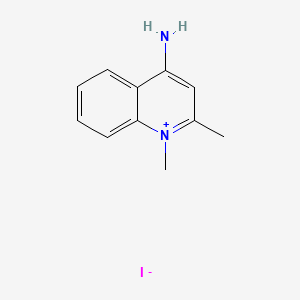

1-Methyl-4-amino-2-methylquinolinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70490-85-6 |

|---|---|

Molecular Formula |

C11H13IN2 |

Molecular Weight |

300.14 g/mol |

IUPAC Name |

1,2-dimethylquinolin-1-ium-4-amine;iodide |

InChI |

InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H |

InChI Key |

NIIAVLFMTBTSNH-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |

Synonyms |

1-MAQ 1-methyl-4-amino-2-methylquinolinium MAQ iodide |

Origin of Product |

United States |

Synthesis of the 4 Amino 2 Methylquinoline Precursor

Several classical methods in quinoline (B57606) chemistry can be adapted to synthesize the 4-amino-2-methylquinoline scaffold.

Conrad–Limpach–Knorr Synthesis: This method involves the reaction of an aniline (B41778) with a β-ketoester. For 4-amino-2-methylquinoline, this would typically start with an appropriate aniline derivative and ethyl acetoacetate. At lower temperatures, the reaction yields a β-amino acrylate, which upon thermal cyclization, produces a 4-quinolone. pharmaguideline.comnih.gov Subsequent chemical steps would be required to convert the 4-oxo group to the 4-amino group.

Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an α,β-unsaturated carbonyl compound (or its precursor) with an aniline in the presence of an acid catalyst. pharmaguideline.com The synthesis of 2-methylquinoline (B7769805) (quinaldine) derivatives is a common application of this method.

Nucleophilic Aromatic Substitution: A prevalent modern approach involves the synthesis of a 4-chloro-2-methylquinoline (B1666326) intermediate. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution and can be displaced by an amino group. This is often achieved by reacting the 4-chloro derivative with an amine source. nih.govcdnsciencepub.com For instance, 4,7-dichloroquinoline (B193633) is commonly reacted with various amines to produce 4-aminoquinoline (B48711) derivatives. nih.govcdnsciencepub.com

N Methylation to Form 1 Methyl 4 Amino 2 Methylquinolinium

Transformations of the 4-Amino Substituent

The 4-amino group on the quinolinium ring is a versatile functional handle that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity is influenced by the electron-withdrawing nature of the positively charged quinolinium core.

Schiff Base Formation: The primary amino group can readily participate in condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. For example, quinoline-4-carboxaldehyde has been shown to react with substituted anilines in ethanol (B145695) with a catalytic amount of glacial acetic acid to yield Schiff bases. nih.gov A similar reaction principle applies to the 4-amino group reacting with various carbonyl compounds.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction would introduce an acyl group onto the nitrogen of the 4-amino substituent.

Diazotization: While potentially complex on a heterocyclic system, the primary aromatic amino group could theoretically undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt could then be used in subsequent reactions, such as Sandmeyer-type transformations, to introduce a variety of other substituents at the 4-position.

Table 2: Potential Transformations of the 4-Amino Group

| Reaction Type | Reagents | Functional Group Formed |

| Schiff Base Formation | Aldehydes or Ketones | Imine (C=N) |

| Acylation | Acid Chlorides or Anhydrides | Amide (NH-C=O) |

| Diazotization | NaNO₂ / Strong Acid (e.g., HCl) | Diazonium Salt (-N₂⁺) |

Purification and Isolation Protocols in Quinolinium Chemistry

The purification and isolation of this compound, as a quaternary ammonium (B1175870) salt, rely on its ionic and crystalline nature. The choice of method depends on the impurities present and the scale of the reaction.

Recrystallization: This is the most common method for purifying solid quinolinium salts. mdpi.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and the solution is then allowed to cool slowly. The pure salt crystallizes out, leaving impurities behind in the mother liquor. Ethers are often used for the recrystallization of crude, oily quinolinium salt products. mdpi.comresearchgate.net The process is often monitored by Thin Layer Chromatography (TLC) to assess purity. mdpi.com

Precipitation: For water-soluble quaternary ammonium salts, an effective isolation technique involves adding a water-miscible aliphatic amine (e.g., diethylamine) to an aqueous solution of the salt. google.com This causes the quaternary salt to precipitate out of the solution, after which it can be collected by filtration. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of quinolinium salts and can be adapted for preparative-scale purification. mdpi.comnih.gov Reversed-phase columns are typically used for these analyses. nih.gov

Purification of Precursors: The purity of the final quinolinium salt is highly dependent on the purity of the starting 4-amino-2-methylquinoline. A common method for purifying the quinaldine (B1664567) base involves reacting the crude material with an acid, such as sulfuric acid, to form a crystalline salt. google.com This salt can be purified by recrystallization and then decomposed with an alkali to regenerate the purified free base. google.com

Table 3: Purification and Isolation Techniques

| Technique | Principle | Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying solid, crystalline quinolinium salts. mdpi.com |

| Precipitation | Reducing the solubility of the salt in an aqueous solution by adding a miscible organic solvent/amine. | Isolation of water-soluble quaternary ammonium salts. google.com |

| Chromatography (HPLC, TLC) | Differential partitioning of components between a stationary and a mobile phase. | Purity assessment (TLC, HPLC) and preparative purification (HPLC). mdpi.comnih.gov |

| Acid-Base Purification | Formation of a salt from the basic precursor, purification of the salt, and regeneration of the pure base. | Purification of the 4-amino-2-methylquinoline starting material. google.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For 1-Methyl-4-amino-2-methylquinolinium, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformation.

High-Resolution 1D NMR (¹H, ¹³C)

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each nucleus. The quaternization of the quinoline (B57606) nitrogen to form the 1-methylquinolinium (B1204318) cation significantly influences the electronic distribution across the aromatic system, leading to characteristic downfield shifts for the protons and carbons of the heterocyclic ring compared to its precursor, 4-amino-2-methylquinoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the C2-methyl protons, and the amino group protons. The protons on the quinolinium ring (H5, H6, H7, H8) and the lone proton at the C3 position will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effect of the positively charged nitrogen. The N-methyl group will present a sharp singlet, typically downfield compared to a standard N-methyl group in a neutral amine, due to the positive charge. Similarly, the C2-methyl group will appear as a singlet in the aliphatic region. The amino group protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the quinolinium ring are expected to be deshielded and resonate at lower fields due to the influence of the cationic nitrogen. The chemical shifts of the N-methyl and C2-methyl carbons will be characteristic for these groups in such a chemical environment.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | 4-amino-2-methylquinoline (Experimental, ppm) | This compound (Predicted, ppm) |

| ¹H NMR | ||

| N-CH₃ | - | ~4.2 - 4.5 |

| C2-CH₃ | ~2.4 | ~2.7 - 2.9 |

| H3 | ~6.3 | ~6.8 - 7.1 |

| H5 | ~7.8 | ~8.2 - 8.5 |

| H6 | ~7.2 | ~7.6 - 7.9 |

| H7 | ~7.5 | ~7.9 - 8.2 |

| H8 | ~7.9 | ~8.3 - 8.6 |

| NH₂ | Broad | Broad |

| ¹³C NMR | ||

| N-CH₃ | - | ~45 - 50 |

| C2-CH₃ | ~25 | ~26 - 28 |

| C2 | ~158 | ~159 - 162 |

| C3 | ~98 | ~100 - 103 |

| C4 | ~149 | ~150 - 153 |

| C4a | ~149 | ~149 - 152 |

| C5 | ~129 | ~130 - 133 |

| C6 | ~120 | ~122 - 125 |

| C7 | ~124 | ~125 - 128 |

| C8 | ~122 | ~123 - 126 |

| C8a | ~119 | ~120 - 123 |

Note: Predicted values are estimations and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure. guidechem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. guidechem.com For this compound, COSY would be used to establish the connectivity between the adjacent aromatic protons on the carbocyclic ring (H5, H6, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). guidechem.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, it would definitively link the N-methyl proton signal to the N-methyl carbon signal and do the same for the C2-methyl group and all the C-H pairs on the aromatic rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). guidechem.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For the target compound, HMBC would show correlations from the N-methyl protons to C2 and C8a, and from the C2-methyl protons to C2 and C3, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. nih.gov This is invaluable for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could show spatial proximity between the N-methyl protons and the H8 proton, helping to define the orientation of the N-methyl group relative to the quinolinium ring system.

Solid-State NMR for Crystalline Forms

For the analysis of this compound in its crystalline solid form, solid-state NMR (ssNMR) is the technique of choice. In the solid state, broad spectral lines are often observed due to anisotropic interactions such as dipolar couplings and chemical shift anisotropy. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve spectral resolution. chemicalbook.com

Cross-polarization (CP/MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. researchgate.net Solid-state NMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, as these different forms will typically yield distinct ssNMR spectra. researchgate.net It can also provide information on intermolecular packing and interactions within the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular forces like hydrogen bonding. chemeo.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups and the quinolinium core. The N-H stretching vibrations of the amino group are expected in the 3400-3200 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium ring will produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. psu.edu The presence of the positive charge on the nitrogen atom can influence the position and intensity of these ring vibrations.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. spectrumchemical.com The aromatic ring vibrations of the quinolinium core are typically strong in the Raman spectrum. The C-CH₃ and N-CH₃ stretching and bending modes would also be observable. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other based on the rules of mutual exclusion for centrosymmetric molecules, or simply due to the change in dipole moment versus the change in polarizability for a given vibration. psu.edu

Expected Vibrational Frequencies for this compound:

Based on data for 4-aminoquinaldine (B107616) nih.govpsu.edu, the following table summarizes the expected key vibrational bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (amino) | 3450 - 3200 | FTIR, Raman |

| Aromatic C-H stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H stretch (methyl) | 2980 - 2850 | FTIR, Raman |

| C=N / C=C ring stretch | 1650 - 1400 | FTIR, Raman |

| N-H bend (amino) | 1640 - 1590 | FTIR |

| C-H bend (methyl) | 1460 - 1370 | FTIR |

| C-N stretch | 1350 - 1250 | FTIR |

| Aromatic C-H out-of-plane bend | 900 - 675 | FTIR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence techniques, offers a window into the electronic transitions and excited-state dynamics of this compound. These analyses are crucial for understanding the compound's interaction with light and its inherent photophysical properties.

UV-Visible absorption spectroscopy measures the absorption of light from the ultraviolet to the visible range, revealing the electronic transitions within a molecule. For aromatic systems like the quinolinium core, these spectra are characterized by absorption bands corresponding to π-π* and n-π* transitions. The specific wavelengths of maximum absorbance (λmax) and the molar extinction coefficients (ε) are sensitive to the molecular structure and the solvent environment.

Table 1: Illustrative UV-Visible Absorption Data for Related Aminoquinoline Derivatives

| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) |

| Aminoquinoline Derivative A | Ethanol (B145695) | 350, 420 |

| Aminoquinoline Derivative B | Acetonitrile | 365, 435 |

| Aminoquinoline Derivative C | Dichloromethane | 345, 415 |

Note: This table is illustrative and based on general data for related compounds, not this compound itself.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The study of 4-aminoquinoline (B48711) derivatives has shown that these compounds can exhibit fluorescence, with the emission properties being highly dependent on their molecular structure and environment.

Phosphorescence, a longer-lived emission process involving a change in electron spin multiplicity (intersystem crossing), is another potential de-excitation pathway. Analysis of both fluorescence and phosphorescence provides a more complete picture of the excited-state lifetimes and the various radiative and non-radiative decay processes available to the molecule. For some amino-substituted aromatic compounds, the fluorescence can be sensitive to environmental factors, making them useful as fluorescent probes.

Time-resolved fluorescence techniques measure the decay of fluorescence intensity over time after a pulse of excitation light. This provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that combines fluorescence microscopy with time-resolved measurements to create an image where the contrast is based on the fluorescence lifetime at each pixel. nih.govnih.govnih.gov This method is particularly sensitive to the local environment of the fluorophore, including factors like ion concentration, pH, and molecular binding. nih.govnih.govnih.gov

FLIM can distinguish between different fluorophores or different states of the same fluorophore even if their emission spectra overlap. While specific time-resolved fluorescence data for this compound is not available, the application of these techniques to similar fluorescent molecules has proven invaluable for studying their dynamics in various systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, confirming its molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C11H13N2+ by providing a highly accurate mass measurement of the cation. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its connectivity and functional groups.

For this compound, the precursor ion would be the molecular cation. Fragmentation could involve the loss of the methyl group from the nitrogen, cleavage of the quinoline ring system, or other characteristic bond breakages. The analysis of these fragments helps to confirm the proposed structure. The study of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry has shown characteristic losses that help in their identification. researchgate.net Similarly, MS/MS analysis of this compound would provide a unique fragmentation fingerprint.

Table 2: Predicted High-Resolution Mass and Potential MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M]+ | C11H13N2+ | 173.1073 | Precursor Ion |

| [M-CH3]+ | C10H10N2+ | 158.0844 | Loss of the N-methyl group |

| [M-NH2]+ | C11H11N+ | 157.0891 | Loss of the amino group |

Note: This table is predictive and based on common fragmentation pathways for similar structures. Actual experimental data would be required for confirmation.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a powerful and definitive analytical technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, known as the supramolecular architecture. The resulting structural data is fundamental for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. The technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are meticulously measured and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined, revealing intricate details of the molecular structure.

The detailed crystallographic data for 4-Amino-2-methylquinoline monohydrate is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂·H₂O |

| Formula Weight | 176.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 4.7432 (8) |

| b (Å) | 13.9070 (13) |

| c (Å) | 14.5129 (16) |

| V (ų) | 957.3 (2) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.223 Mg m⁻³ |

| Data sourced from a study on 4-Amino-2-methylquinoline monohydrate nih.gov. |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications. Powder X-ray diffraction (PXRD) is a primary and indispensable tool for the investigation and characterization of polymorphic forms rigaku.com.

In a PXRD experiment, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is exposed to an X-ray beam. Instead of discrete spots, the diffraction of X-rays from the powder produces a characteristic pattern of concentric rings, which are detected and plotted as intensity versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

The study of polymorphism involves generating and identifying different crystalline forms, which can be induced by varying conditions such as temperature, solvent of crystallization, and pressure. PXRD is employed to analyze the resulting solids. The appearance of a new PXRD pattern is indicative of the formation of a new polymorphic form. Furthermore, PXRD can be used to determine the phase purity of a sample and to quantify the amount of a particular polymorph in a mixture mdpi.com. While specific studies on the polymorphism of this compound have not been identified, the general methodology using PXRD would be the standard approach to investigate this phenomenon.

Reactivity and Mechanistic Investigations of 1 Methyl 4 Amino 2 Methylquinolinium

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinium Core

The reactivity of the 1-Methyl-4-amino-2-methylquinolinium core is fundamentally governed by the electron-withdrawing nature of the quaternary nitrogen. This feature significantly deactivates the aromatic system towards electrophilic substitution reactions, as the ring is electron-poor. Conversely, this electron deficiency makes the quinolinium core highly susceptible to attack by nucleophiles.

Nucleophilic attacks are most likely to occur at the C2 and C4 positions, which are electronically activated by the cationic nitrogen. In the case of this compound, the C4 position is occupied by a strong electron-donating amino group, and the C2 position bears a methyl group. Direct nucleophilic substitution on the ring carbons is generally difficult unless a suitable leaving group is present. Instead, nucleophilic addition is a more common pathway for related N-alkylpyridinium and quinolinium salts. researchgate.net For instance, studies on N-alkylpyridinium salts have shown that nucleophiles readily add to the ring, leading to the formation of dihydropyridine (B1217469) derivatives. researchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Attack on the Quinolinium Core

| Position | Electronic Character | Substituent | Predicted Reactivity Towards Nucleophiles |

| C2 | Electron-deficient (α to N+) | -CH₃ (Weakly donating) | Favorable site for attack, sterically hindered by methyl group. |

| C3 | Less electron-deficient | -H | Less favorable than C2 and C4. |

| C4 | Electron-deficient (γ to N+) | -NH₂ (Strongly donating) | Favorable site for attack, but modulated by electron donation from the amino group. |

| Benzene Ring | Deactivated by N+ | - | Generally unreactive towards nucleophilic aromatic substitution. |

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of this compound are characterized by its ability to undergo reduction. Similar to other viologen-type compounds, such as N-methyl-N'-carboxydecyl-4,4'-bipyridinium, the quinolinium cation can accept electrons to form neutral radicals and subsequently anions. nih.gov The reduction potential is a key parameter in its redox chemistry. Electrochemical studies on related compounds, like 1-methyl-4-phenylpyridinium (MPP+), show reversible one-electron reduction processes in organic solvents. nih.gov

The reduction of the this compound cation would proceed in a stepwise manner:

First Reduction: The quinolinium cation (Q⁺) accepts one electron to form a neutral radical (Q•).

Second Reduction: The neutral radical (Q•) can potentially accept a second electron to form an anion (Q⁻).

The specific potential at which these reductions occur is highly dependent on the substituents. The electron-donating amino and methyl groups increase the electron density on the quinolinium ring, which is expected to make the reduction more difficult. Consequently, this compound would likely have a more negative reduction potential compared to unsubstituted N-methylquinolinium. The stability and subsequent reactivity of the generated radical species are central to its role in redox-mediated reactions. nih.gov

Table 2: Comparison of Reduction Potentials for Related Pyridinium Cations

| Compound | Structure | Reduction Potential (E₀ vs. reference) | Notes |

| 1-Methyl-4-phenylpyridinium (MPP+) | Pyridinium ion with phenyl group | -1.09 to -1.11 V | Reversible one-electron reduction. nih.gov |

| Methyl Viologen (MV²⁺) | Bipyridinium dication | -0.45 V (first reduction) | Undergoes two distinct one-electron reductions. nih.gov |

| This compound | Quinolinium ion with amino and methyl groups | Predicted to be more negative than unsubstituted quinolinium | Electron-donating groups decrease the ease of reduction. |

Photochemical Reactions and Photoinduced Electron Transfer (PET) Mechanisms

Quinolinium salts are known to participate in photochemical reactions, often initiated by photoinduced electron transfer (PET). researchgate.netnih.gov In a typical PET process, the quinolinium salt, upon excitation with light, can act as a potent electron acceptor. This process can be initiated through direct excitation or by using a sensitizer. researchgate.netnih.gov

The general mechanism involves the following steps:

Excitation: The quinolinium salt (Q⁺) absorbs a photon to reach an excited state ([Q⁺]*).

Electron Transfer: The excited salt accepts an electron from a donor molecule (D), forming a quinolinium radical (Q•) and a donor radical cation (D•⁺).

Subsequent Reactions: The generated radical (Q•) is a highly reactive intermediate that can undergo various subsequent reactions, depending on the reaction conditions and the nature of the electron donor.

Studies on N-alkyl-4-picolinium esters demonstrate that one-electron reduction, initiated by PET, can trigger rapid C-O bond scission. researchgate.netnih.gov This suggests that the photoreduction of this compound could similarly generate a reactive intermediate capable of initiating further chemical transformations. The efficiency of the PET process is governed by the redox potentials of both the quinolinium salt in its excited state and the ground-state electron donor. researchgate.net

Annulation and Cycloaddition Reactions Involving Quinolinium Salts

Quinolinium salts are valuable building blocks in synthetic organic chemistry for the construction of complex, fused heterocyclic systems through annulation and cycloaddition reactions. thieme-connect.com These reactions leverage the reactivity of the quinolinium core to build new rings onto the existing structure. N-alkyl quinolinium salts can react with a variety of partners, including alkenes, alkynes, and diketones, to yield diverse annulated products. dntb.gov.uaresearchgate.net

A common mechanistic pathway involves the deprotonation of the N-alkyl group or a position on the ring to form a quinolinium ylide in situ. This ylide, acting as a 1,3-dipole, can then undergo cycloaddition reactions. For instance, reactions with alkenes or alkynes can proceed through a [3+2] cycloaddition pathway to form five-membered rings fused to the quinoline (B57606) skeleton. researchgate.net These methods are often characterized by high atom economy and operational simplicity. thieme-connect.com The specific substitution pattern on this compound would influence the stability and reactivity of any potential ylide intermediates, thereby affecting the course and outcome of the cycloaddition.

Table 3: Examples of Annulation Reactions with N-Alkyl Quinolinium Salts

| Reaction Partner | Reaction Type | Resulting Heterocyclic Core |

| Alkenes | [3+2] Cycloaddition | Pyrrolo[1,2-a]quinolines |

| Alkynes | [3+2] Cycloaddition | Pyrrolo[1,2-a]quinolines |

| Cyclic/Acyclic Diketones | Condensation/Cyclization | Fused polycyclic systems |

| Isocyanoacetates | Cyclization | Benzo[f]pyrrolo[1,2-a]quinolines |

(Based on general reactivity of N-Alkyl Quinolinium Salts) thieme-connect.comresearchgate.net

Investigation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of reactions involving this compound requires sophisticated investigation of reaction pathways and transition states. Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for this purpose. researchgate.net Such studies allow for the calculation of the energetics of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

For reactions such as the cycloadditions mentioned previously, computational studies can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. The calculated activation energy (ΔG‡) provides a quantitative measure of the kinetic feasibility of a reaction pathway. researchgate.net Furthermore, these theoretical models can predict kinetic isotope effects, which can then be compared with experimental results to provide strong evidence for a proposed mechanism. researchgate.net For this compound, computational analysis could be used to model the influence of the amino and methyl groups on the stability of intermediates and the energy barriers of transition states in its various reactions.

Table 4: Information Obtainable from Computational Investigations

| Parameter | Description |

| Reaction Energy Profile | A plot of energy versus the reaction coordinate, identifying all minima (reactants, intermediates, products) and maxima (transition states). |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the highest energy transition state, which determines the reaction rate. |

| Transition State Geometry | The specific three-dimensional arrangement of atoms at the energy maximum, which provides insight into the bond-making and bond-breaking processes. |

| Kinetic Isotope Effects | Predicted changes in reaction rate upon isotopic substitution, used to probe the mechanism. |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the quinolinium core is profoundly influenced by its substituents. In this compound, the 4-amino and 2-methyl groups exert significant electronic effects that alter the kinetics and thermodynamics of its reactions compared to an unsubstituted N-methylquinolinium salt.

4-Amino Group: This is a strong electron-donating group through resonance (+R effect). It increases the electron density on the quinolinium ring, particularly at the C2 and C6 positions.

2-Methyl Group: This is a weak electron-donating group through induction (+I effect).

The combined effect of these electron-donating groups (EDGs) has several consequences:

Nucleophilic Attack: By increasing the electron density of the ring, EDGs decrease its electrophilicity, making it less reactive towards nucleophiles. This would likely result in slower reaction rates for nucleophilic addition.

Redox Potential: The increased electron density makes the quinolinium cation more difficult to reduce, leading to a more negative reduction potential.

Fragmentation Reactions: In reactions involving the formation of a positive charge on the benzylic carbon (e.g., fragmentation following reduction), electron-donating substituents can stabilize the developing positive charge, thereby accelerating the reaction rate. rsc.org

Acidity: The electron-donating groups may influence the pKa of protons on the methyl groups or the ring, affecting the ease of ylide formation.

The quantitative impact of these substituents can often be described by linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants. rsc.org

Table 5: Expected Influence of Substituents on the Reactivity of the Quinolinium Core

| Reaction Type | Influence of 4-NH₂ and 2-CH₃ Groups | Kinetic/Thermodynamic Effect |

| Nucleophilic Addition | Decrease ring electrophilicity | Slower reaction rate (kinetic) |

| Electrochemical Reduction | Increase electron density on the ring | More negative reduction potential (thermodynamic) |

| Ylide Formation | May alter the acidity of adjacent protons | Change in the rate of formation (kinetic) |

| Reactions via Cationic Intermediates | Stabilize positive charge | Faster reaction rate (kinetic) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the ground-state properties of medium to large-sized molecules like 1-Methyl-4-amino-2-methylquinolinium. A DFT analysis would provide key information on the molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich amino group and the quinoline (B57606) ring, while the LUMO would be distributed across the electron-deficient cationic quinolinium system. The interaction between these orbitals governs how the molecule interacts with other chemical species. youtube.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative examples of the data that would be generated from a DFT calculation and are not based on actual published results for this specific compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for providing highly accurate energies and properties.

For a molecule like this compound, CCSD(T) calculations would be employed to benchmark the results from more cost-effective methods like DFT. They are especially valuable for obtaining precise thermochemical data, such as heats of formation and reaction energies, which are essential for understanding the compound's stability and energetics.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronic excited states. This is particularly relevant for predicting spectroscopic properties.

By applying TD-DFT to this compound, one could simulate its UV-Vis absorption spectrum. The calculations would identify the electronic transitions responsible for the absorption bands, providing insight into the nature of the excited states (e.g., π-π* or n-π* transitions). This theoretical spectrum can be directly compared with experimental data to validate the computational model and aid in the interpretation of the observed spectral features.

Mechanistic Modeling and Reaction Pathway Exploration

Understanding how a molecule reacts is a central goal of chemistry. Computational modeling provides a powerful means to explore potential reaction pathways and elucidate reaction mechanisms in a way that can be difficult or impossible to achieve through experimentation alone.

Once a transition state (the energy maximum along a reaction pathway) has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC method maps out the minimum energy path connecting the transition state to the reactants and products.

For a potential reaction involving this compound, an IRC calculation would confirm that a located transition state indeed connects the desired reactants and products. It provides a detailed view of the geometric changes that occur throughout the reaction, helping to visualize the transformation process.

Modern computational chemistry has developed sophisticated methods for automatically exploring complex potential energy surfaces to discover new reaction pathways. The Artificial Force Induced Reaction (AFIR) method is one such powerful technique. mext.go.jp

The AFIR method works by applying a virtual force between fragments of a molecule or between different molecules to induce a chemical transformation. mext.go.jpresearchgate.net This allows for an exhaustive and systematic search for reaction pathways, including those that might not be intuitively obvious. chemrxiv.orgresearchgate.net For this compound, an AFIR search could be used to explore its reactivity with other molecules, potentially uncovering novel reaction mechanisms or identifying unexpected products. By combining AFIR with kinetic analysis, it is possible to build a comprehensive reaction network and predict the most likely reaction outcomes under different conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. nih.govnih.gov This technique is particularly valuable for understanding the flexibility of the this compound cation and how it interacts with solvent molecules or other surrounding species.

The conformational analysis of this compound would involve examining the rotational freedom around the C-N bond of the amino group and the C-C bond connecting the methyl group to the quinolinium ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. These simulations can be performed in a vacuum to understand the intrinsic conformational preferences of the molecule or in a solvent to see how intermolecular interactions influence its shape.

Intermolecular interactions are crucial for understanding the behavior of this compound in solution. MD simulations can characterize the hydrogen bonds between the amino group and protic solvents, as well as van der Waals interactions between the quinolinium ring and surrounding molecules. nih.gov The stability and dynamics of these interactions can be quantified by analyzing the radial distribution functions and the residence time of solvent molecules around the solute.

For instance, a simulation of this compound in water would likely show strong hydrogen bonding between the amino protons and water oxygen atoms. The results of such a simulation could be presented in a table summarizing the key intermolecular interaction parameters.

Illustrative MD Simulation Data for this compound in Water:

| Interaction Type | Donor-Acceptor Pair | Average Distance (Å) | Average Residence Time (ps) |

|---|---|---|---|

| Hydrogen Bond | Amino H - Water O | 2.8 | 3.5 |

This table is illustrative and represents typical data that would be obtained from an MD simulation.

The insights gained from MD simulations are critical for interpreting experimental data and for designing new molecules with specific properties. nih.gov

Solvatochromism and Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. nih.gov The study of solvatochromism in this compound can provide valuable information about its electronic structure and how it is influenced by its local environment. researchgate.net

The electronic structure of this compound is characterized by a π-conjugated system in the quinolinium ring, with an electron-donating amino group and an electron-donating methyl group. The positive charge on the nitrogen atom of the quinolinium ring also plays a significant role. The absorption and emission spectra of this compound are expected to be sensitive to the solvent polarity.

In a nonpolar solvent, the molecule exists in a less polarized state. Upon excitation with light, there is a redistribution of electron density, leading to a more polar excited state. In a polar solvent, the ground state of the molecule is stabilized by dipole-dipole interactions with the solvent molecules. The excited state, being more polar, is even more stabilized. The extent of this stabilization depends on the specific solvent.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the solvatochromic shifts. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in different solvent environments (often modeled using a polarizable continuum model), the change in the absorption wavelength can be predicted. researchgate.net

Illustrative Solvatochromic Data for this compound:

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Hexane | 1.88 | 350 |

| Dichloromethane | 8.93 | 365 |

| Acetonitrile | 37.5 | 378 |

This table is illustrative and represents typical data that would be obtained from a solvatochromism study.

The study of environmental effects on the electronic structure extends beyond simple solvent effects. For example, the presence of specific ions or the incorporation of the molecule into a polymer matrix can also lead to significant changes in its photophysical properties. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. nih.gov These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.govnih.gov Organic molecules with a donor-π-acceptor (D-π-A) motif often exhibit significant NLO properties due to their large molecular hyperpolarizabilities.

This compound possesses features that suggest it could have interesting NLO properties. The amino group acts as an electron donor, the quinolinium ring serves as the π-conjugated bridge, and the positively charged nitrogen atom can be considered an acceptor. This intramolecular charge transfer character is a key requirement for second-order NLO activity.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov The key parameters that are calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. nih.gov These calculations involve determining the molecular dipole moment (μ) and the linear polarizability (α) in the presence of an external electric field. nih.gov

The magnitude of the first hyperpolarizability (β) is particularly important for second-harmonic generation (SHG), a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency.

Illustrative Predicted NLO Properties for this compound:

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 5.2 | Debye |

| Linear Polarizability (α) | 25.8 | 10-24 esu |

This table is illustrative and represents typical data that would be obtained from NLO calculations.

Theoretical predictions of NLO properties are instrumental in screening candidate molecules for experimental synthesis and characterization. nih.gov By systematically modifying the molecular structure, for example, by changing the donor or acceptor groups, computational chemists can design molecules with enhanced NLO responses.

Structure Property Relationship Spr and Molecular Design Principles

Correlating Structural Modifications with Spectroscopic Responses (e.g., Fluorescence Quantum Yield, Lifetime)

The spectroscopic signature of 1-Methyl-4-amino-2-methylquinolinium, particularly its fluorescence, is highly sensitive to its molecular architecture. The fluorescence quantum yield (QY), a measure of the efficiency of photon emission after absorption, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters that can be modulated through strategic chemical modifications.

Research on analogous quinoline-based fluorescent dyes has demonstrated that the emission of these compounds can be rationally tuned. For instance, in studies on a modular quinoline-based scaffold, it was found that substitutions at various positions of the quinoline (B57606) ring system lead to a range of emission spectra spanning the visible region. nih.gov This tunability is a direct consequence of alterations in the electronic landscape of the molecule.

For this compound, modifications can be envisioned at several key positions:

The Amino Group at C4: The nature of the substituent on the amino group can significantly impact the intramolecular charge transfer (ICT) character of the molecule, which is often a key determinant of fluorescence properties. Introducing electron-donating or electron-withdrawing groups can modulate the energy of the excited state and thus the emission wavelength and intensity.

The Methyl Group at C2: While seemingly a simple alkyl group, modifications at this position can influence the steric environment around the nitrogen atom and potentially affect non-radiative decay pathways, thereby influencing the quantum yield.

The Quinolinium Nitrogen: The permanent positive charge on the nitrogen atom is a defining feature. While the methyl group is fixed in the parent compound, the nature of the N-substituent in related quinolinium dyes is a critical handle for tuning properties.

Aromatic Ring Substituents: Introduction of various functional groups on the benzo part of the quinoline ring system can profoundly alter the electronic distribution and, consequently, the photophysical properties.

The correlation between structure and spectroscopic response is often complex. For example, increasing the electron-donating ability of a substituent does not always lead to a linear increase in quantum yield. Steric hindrance introduced by bulky groups can cause torsional strain, leading to non-planar geometries that may favor non-radiative decay processes and thus lower the quantum yield. Conversely, rigidifying the molecular structure can restrict vibrational and rotational modes of freedom, often resulting in enhanced fluorescence.

A systematic study involving a library of 2,4-disubstituted quinoline derivatives has shown that such a collection of compounds can be used to build a comprehensive understanding of the structure-photophysical relationships of the core scaffold. nih.gov This approach allows for the empirical correlation of specific structural changes with observed changes in fluorescence quantum yield and lifetime. For instance, the fluorescence lifetime of a fluorophore is generally correlated with its quantum yield. nih.gov In a study of fluorescent proteins, a variant with an increased quantum yield also exhibited a longer fluorescence lifetime. nih.gov

The following table illustrates hypothetical correlations between structural modifications to the this compound scaffold and their potential impact on spectroscopic responses, based on established principles from related compounds.

| Structural Modification | Position | Anticipated Effect on Fluorescence Quantum Yield | Anticipated Effect on Fluorescence Lifetime | Rationale |

| Introduction of a bulky substituent | C2 | Decrease | Decrease | Increased steric hindrance can lead to non-planar geometries, promoting non-radiative decay. |

| Addition of an electron-donating group | C4-amino | Increase/Decrease | Increase/Decrease | Enhanced ICT character can either increase radiative decay or open up non-radiative pathways depending on the specific group and solvent environment. |

| Planarization of the quinoline ring | - | Increase | Increase | A more rigid structure reduces vibrational and rotational energy loss, favoring fluorescence. |

| Introduction of a heavy atom (e.g., Br, I) | Benzo ring | Decrease | Decrease | Promotes intersystem crossing to the triplet state, quenching fluorescence. |

Rational Design for Tunable Photophysical Characteristics

The insights gained from structure-property relationship studies form the foundation for the rational design of molecules with bespoke photophysical properties. For the this compound scaffold, the goal is to move beyond trial-and-error synthesis and instead predictively engineer derivatives with desired absorption and emission wavelengths, quantum yields, and environmental sensitivities.

A powerful strategy for achieving this is the adoption of a modular design approach. nih.govillinois.eduacs.org This involves identifying distinct domains within the molecular scaffold that can be independently functionalized to control specific properties. nih.govillinois.eduacs.org For a quinoline-based probe, these domains can be designated for: nih.govillinois.eduacs.org

Compound Polarization: This often involves the quaternization of the quinoline nitrogen, as seen in this compound, which imparts a permanent positive charge and influences solubility and interactions with biological systems.

Tuning of Photophysical Properties: This domain typically involves the substituents on the quinoline ring that directly participate in the electronic transitions, such as the amino group at C4 and any substituents on the benzo ring. By varying these groups, one can systematically shift the emission color across the visible spectrum. nih.gov

Structural Diversity: This domain allows for the introduction of functional groups for conjugation to other molecules or for modulating properties like cell permeability, without significantly altering the core photophysical characteristics.

The facile synthesis of such modular probes, often enabled by modern synthetic methods like palladium-catalyzed cross-coupling, allows for the combinatorial development of structurally diverse libraries of fluorophores. nih.govacs.org High-throughput screening of these libraries can then rapidly identify compounds with the desired photophysical features, providing valuable data for refining the rational design principles. nih.gov

For example, if the goal is to create a red-shifted emitter based on the this compound core, the rational design approach would suggest extending the π-conjugation of the system. This could be achieved by introducing electron-rich aromatic or heteroaromatic substituents at the C2 position. Conversely, to create a blue-shifted emitter, one might introduce electron-withdrawing groups on the benzo ring to lower the energy of the highest occupied molecular orbital (HOMO).

The development of three new D-π-A (donor-π-acceptor) quinoline derivatives demonstrated how this rational design can lead to molecules with specific functionalities, such as solvatochromism and fluorescence quenching in the presence of specific analytes. rsc.org This underscores the power of a deliberate and informed approach to molecular design, guided by a solid understanding of electronic and structural effects.

Influence of Substituents on Electronic, Steric, and Hydrogen Bonding Interactions

Electronic Effects:

Substituents exert a profound influence on the electronic distribution within the quinolinium ring system through inductive and resonance effects. The amino group at the C4 position is a strong electron-donating group (EDG) that increases the electron density of the ring and is crucial for the compound's fluorescent properties. The methyl group at C2 is a weak EDG.

Inductive Effects: Electronegative or electropositive atoms influence the electron density of adjacent bonds. For instance, substituting the methyl group at C2 with a trifluoromethyl group would have a strong electron-withdrawing inductive effect.

Resonance Effects: Substituents with lone pairs (like the amino group) or pi systems can delocalize electrons throughout the aromatic system, significantly altering the energies of the molecular orbitals.

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in determining molecular conformation and stability. nih.gov In the this compound scaffold:

The methyl group at C2 can influence the orientation of the amino group at C4. If a bulky substituent is placed on the amino group, steric clash with the C2-methyl group could force the amino group out of the plane of the quinoline ring, disrupting π-conjugation and altering the photophysical properties.

Substituents on the benzo ring, particularly at the C5 and C8 positions, can have significant steric interactions with the rest of the molecule, potentially leading to distorted geometries.

While often considered a destabilizing factor, steric effects can be strategically employed. For example, introducing bulky groups can be used to prevent aggregation-caused quenching of fluorescence in the solid state or in concentrated solutions.

Hydrogen Bonding Interactions:

The amino group at C4 is a hydrogen bond donor, and the quinolinium nitrogen is a potential hydrogen bond acceptor (though the permanent positive charge makes this less favorable).

Intramolecular Hydrogen Bonding: It is conceivable that a substituent at the C5 position with a hydrogen bond acceptor atom (e.g., a carbonyl oxygen) could form an intramolecular hydrogen bond with the C4-amino group. This would rigidify the structure, restrict rotation of the amino group, and likely lead to an increase in fluorescence quantum yield.

Intermolecular Hydrogen Bonding: The amino group can form hydrogen bonds with solvent molecules or with biological macromolecules. This is often the basis for the environmental sensitivity of fluorescent probes, where changes in the local environment are reported through changes in fluorescence.

The interplay of these three effects is complex and often non-additive. A substituent that is electronically favorable might be sterically disfavored. Therefore, a successful molecular design strategy requires a holistic consideration of all these factors.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies in Compound Design

When a large number of derivatives of a core scaffold like this compound have been synthesized and their properties measured, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) can be employed to build predictive models. These methods are invaluable for rationalizing the observed data and for guiding the design of new, more potent, or more efficient compounds.

QSAR:

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. In the context of this compound, the "activity" could be its fluorescence quantum yield, its binding affinity to a target protein, or its efficacy as a sensor.

The process involves:

Data Set: A collection of molecules with known structures and measured activities.

Molecular Descriptors: Numerical values that describe the chemical and physical properties of the molecules (e.g., logP, molecular weight, electronic parameters, topological indices).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation that relates the descriptors to the activity.

CoMFA:

CoMFA is a 3D-QSAR technique that provides a more intuitive and visual understanding of the structure-property relationship. nih.govnih.gov It assumes that the activity of a molecule is related to the shape and properties of the steric and electrostatic fields that surround it.

The CoMFA workflow for a series of this compound derivatives would involve:

Molecular Alignment: All the molecules in the series are superimposed onto a common template. This is a critical step and is often guided by docking the molecules into a common receptor site or by aligning them based on a common structural feature.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to find a correlation between the variations in the field values and the variations in the measured activity.

The results of a CoMFA study are typically visualized as 3D contour maps. nih.govnih.gov These maps highlight regions in space where certain properties are predicted to enhance or diminish activity. For example:

Green contours might indicate regions where bulky substituents are favored.

Yellow contours might show where bulky groups are disfavored.

Blue contours could highlight areas where positive charge is favorable.

Red contours would indicate where negative charge is preferred.

By examining these maps, a medicinal or materials chemist can gain valuable insights into how to modify the this compound scaffold to improve its performance. For instance, a green contour near the C2 position would suggest that replacing the methyl group with a larger, bulkier group could lead to a more active compound.

Studies on other heterocyclic systems, such as imidazoquinoline-4,9-diones and 2,4-diamino-5-methyl-5-deazapteridine derivatives, have successfully used CoMFA and the related technique CoMSIA (Comparative Molecular Similarity Indices Analysis) to generate predictive models and guide the design of new analogs. nih.govresearchgate.net These models have shown good statistical correlation and predictive power, demonstrating the utility of these methods in compound design. nih.govnih.govresearchgate.net

| QSAR/CoMFA Parameter | Description | Significance in Model Quality |

| q² (cross-validated r²) | A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. | A q² > 0.5 is generally considered indicative of a good predictive model. |

| r² (non-cross-validated correlation coefficient) | A measure of how well the model fits the training set data. | An r² value close to 1.0 indicates a good fit, but can be misleading if the model is overfitted. |

| r²_pred (predictive r² for an external test set) | A measure of the model's ability to predict the activity of compounds not used in its creation. | This is the most stringent test of a model's predictive power. |

Molecular Scaffolding and Hybrid Systems Development

The this compound core is not just a standalone functional molecule; it can also serve as a versatile molecular scaffold for the construction of more complex hybrid systems. Its inherent photophysical properties, combined with its chemical tractability, make it an attractive building block for creating novel materials and probes with multi-functional capabilities.

The concept of using a quinoline-based core as a scaffold has been effectively demonstrated in the development of fluorescent probes for live-cell imaging. nih.govacs.org In this approach, the core scaffold provides the fundamental fluorescent properties, while strategically attached functional groups impart specificity and additional functionalities.

For the this compound scaffold, hybrid systems could be developed by:

Conjugation to Biomolecules: The amino group at C4, or a functional group introduced elsewhere on the ring system, can be used as a chemical handle to covalently attach the quinolinium fluorophore to proteins, peptides, or nucleic acids. This would allow for the specific labeling and tracking of these biomolecules in complex biological environments.

Formation of FRET Pairs: The tunable emission spectrum of quinolinium derivatives makes them suitable candidates for use in Förster Resonance Energy Transfer (FRET) based sensors. The quinolinium scaffold could be designed to act as either the donor or the acceptor in a FRET pair, allowing for the creation of ratiometric sensors that can report on specific biological events, such as enzyme activity or changes in metabolite concentration.

Integration into Larger π-Conjugated Systems: The quinolinium unit can be incorporated into larger polymeric or oligomeric structures to create materials with enhanced electronic or optical properties. This could include applications in organic light-emitting diodes (OLEDs) or as components of light-harvesting arrays.

Development of Theranostic Agents: By combining the imaging capabilities of the quinolinium fluorophore with a therapeutically active moiety, it is possible to create "theranostic" agents that simultaneously allow for diagnosis (through imaging) and treatment.

The development of such hybrid systems relies on a deep understanding of the structure-property relationships of the core scaffold. The principles of rational design discussed in the previous sections are crucial for ensuring that the desirable properties of the this compound core are maintained or even enhanced upon its incorporation into a larger molecular assembly. The modular nature of the scaffold is particularly advantageous here, as it allows for the optimization of different parts of the hybrid system in a somewhat independent fashion. nih.govillinois.eduacs.org

Applications in Advanced Research Domains Mechanistic and Methodological Focus

Design and Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinolinium core, which can be modulated by strategic placement of functional groups, makes it an excellent platform for the design of probes and sensors. The electron-donating amino group and the electron-withdrawing quaternary nitrogen create a push-pull system that is sensitive to the local chemical environment.

While direct studies on the 1-methyl-4-amino-2-methylquinolinium isomer as a pH probe are not extensively documented, research on the closely related 1-methyl-7-aminoquinolinium (7AMQ) chromophore provides a strong model for the potential of this class of compounds. Probes based on the 7AMQ core have been shown to be exceptional materials for monitoring pH changes, particularly through Fluorescence Lifetime Imaging (FLIM). acs.orgnih.gov

These probes are designed with a "fluorophore-spacer-receptor" architecture. acs.org The 7AMQ unit acts as the fluorophore, and an appended amine receptor at the end of a spacer is used for pH sensing. The fluorescence mechanism is governed by photoinduced electron transfer (PET). acs.org

At low pH: The receptor amine is protonated, which prevents PET. The quinolinium core is highly fluorescent, exhibiting a long fluorescence lifetime. acs.org

At high pH: The receptor amine is deprotonated and its lone pair of electrons can quench the excited state of the fluorophore via PET, leading to a decrease in fluorescence intensity and a shorter lifetime. acs.org

This mechanism allows for ratiometric sensing and dynamic monitoring of pH. Probes based on 7AMQ are highly water-soluble, photostable, and exhibit large changes in fluorescence lifetime (1–10 ns), making them superior to some commercial probes like BCECF and SNARF-5F for FLIM applications. acs.org The sensitivity of these probes can be fine-tuned by altering the spacer and receptor units to achieve pKa values ranging from 5.8 to 9.9. nih.gov

Table 1: Photophysical Properties of Representative 1-Methyl-7-aminoquinolinium-Based pH Probes

| Probe Characteristics | Fluorescence Quantum Yield (ΦF, Protonated) | Fluorescence Lifetime (Protonated) | Fluorescence Enhancement (On/Off Ratio) | pKa Range |

|---|---|---|---|---|

| 7AMQ Derivatives acs.orgnih.gov | 0.75 - 0.85 | ~12-13 ns | 2 to 55 | 5.8 - 9.9 |

This table summarizes typical data for 1-methyl-7-aminoquinolinium based probes, serving as an analogue for the potential properties of related isomers.

The quinolinium scaffold has been successfully adapted for the detection of various biologically and environmentally important small molecules.

Thiol Detection: While many probes exist for detecting thiols, mdpi.comnih.govnih.gov quinolinium-based systems offer high sensitivity and selectivity. For instance, probes utilizing a 6- or 7-hydroxyquinolinium fluorophore capped with a 2,4-dinitrophenoxy (DNP) recognition unit have been developed for detecting thiophenols. nih.gov The detection mechanism involves a selective aromatic nucleophilic substitution (SNAr) reaction where the thiolate anion displaces the DNP ether, releasing the highly fluorescent hydroxyquinolinium salt. nih.gov This "turn-on" response is highly selective for thiophenols over aliphatic thiols. nih.gov Other designs based on different quinoline (B57606) structures, such as quinolone-based probes, can distinguish between different biothiols like cysteine and glutathione (B108866) through separate fluorescence channels. rsc.org

Hydrazine (B178648) Detection: Hydrazine (N₂H₄) is a highly toxic industrial chemical requiring sensitive detection methods. nih.govrsc.org Quinoline-based chemodosimeters have been engineered for this purpose. One such probe, QMM, which combines quinoline and malononitrile (B47326) moieties, exhibits a ratiometric fluorescence response to hydrazine with a detection limit as low as 38.30 nM. nih.gov Another probe, BQABr, uses a benzo[d]oxazole-substituted quinoline core and shows a massive emission peak shift of over 130 nm upon reaction with hydrazine, achieving a detection limit of just 5.8 nM. nih.gov These probes can be integrated into test papers for practical field detection in both aqueous and gas phases. nih.gov

The charged nature of the quinolinium cation plays a crucial role in its biological applications, particularly in its ability to accumulate in mitochondria. This property has been exploited in developing probes for bio-imaging. A fluorescent quinolinium derivative, QUCO-1, was found to localize in mitochondria, colocalizing well with the established marker MitoTracker Green. nih.gov Its accumulation is driven by the lipophilic cation structure, which is drawn to the negative membrane potential of the mitochondria. nih.gov QUCO-1 was shown to specifically light up mitochondrial RNA (mtRNA), allowing it to function as an mtRNA probe and a modulator of mitochondrial function by inhibiting oxidative phosphorylation (OXPHOS). nih.gov

In a different context, the isomer 5-amino-1-methylquinolinium (5-amino-1MQ) has been extensively studied as a selective inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT). limitlesslifenootropics.comswolverine.comswolverine.comamazing-meds.com The mechanism of its cellular action relies on its ability to cross the cell membrane and interact with its intracellular target. Studies have confirmed that primary amine substitutions on the 1-methylquinolinium (B1204318) scaffold, as seen in 5-amino-1MQ, confer high passive and active membrane permeability. nih.gov This allows the compound to effectively enter cells, reduce intracellular levels of the NNMT product 1-MNA, and subsequently increase levels of NAD⁺ and the methyl donor SAM, thereby suppressing lipogenesis in adipocytes. nih.gov

Table 2: Membrane Permeability of Representative Quinolinium-Based NNMT Inhibitors

| Compound | Passive Permeability (PAMPA) | Active Transport (Caco-2 cells) |

|---|---|---|

| 1-MNA (NNMT product) nih.gov | No | - |

| 5-amino-1MQ nih.gov | High | High |

This table highlights the enhanced membrane permeability of 5-amino-1MQ compared to the natural NNMT product, which is crucial for its intracellular activity.

Catalytic Applications and Mechanistic Studies

The quinolinium ring system is not only a component of sensors but also an active participant in and mediator of chemical reactions, including complex organic transformations and photocatalysis.

Quinolinium salts serve as versatile precursors in dearomative functionalization reactions, which transform flat aromatic rings into complex three-dimensional structures. A key strategy involves the reductive functionalization of activated quinolinium salts. This can be achieved under mild, transition-metal-free conditions using formic acid as a terminal reductant. d-nb.info

The reaction mechanism proceeds through the partial reduction of the quinolinium ring to form a highly nucleophilic enamine intermediate. d-nb.info This in-situ generated enamine can then be intercepted by a wide range of electrophiles, such as enones, aldehydes, and imides. d-nb.info This process allows for the functionalization of the quinoline core at the C3 position, a substitution pattern that is not readily accessible through standard electrophilic or nucleophilic aromatic substitution. d-nb.info More advanced catalytic systems using iridium or ruthenium have also been developed for the reductive functionalization and annulation of quinolinium salts, enabling the diastereoselective construction of fused tetrahydroquinolines. nih.govbohrium.comresearchgate.net

Quinolinium derivatives have emerged as potent, metal-free organic photocatalysts that can be activated by visible light. acs.org Upon excitation, the quinolinium cation (PC⁺) is promoted to a highly oxidizing excited state (PC⁺*), which can accept a single electron from a substrate to initiate a radical-based reaction. acs.org

This principle has been applied in several innovative catalytic systems:

Quinolinium-Grafted Polyoxometalates (POMs): A hybrid photocatalyst was created by covalently grafting a quinolinium unit to a POM backbone. acs.org This system combines the light-harvesting ability of the quinolinium moiety with the electron storage and transfer properties of the POM. It efficiently catalyzes the one-step aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids under blue light irradiation, with oxygen as the sole oxidant. acs.org

Dual Catalytic Systems: A synergistic system combining a quinoline-based organophotocatalyst (2,4-bis(4-methoxyphenyl)quinoline ) and a cobaloxime complex has been developed for oxidative C-C cross-coupling reactions. acs.org A unique feature of this system is its proton-activated mechanism. Upon protonation, the quinoline becomes a quinolinium salt in situ, which reaches a highly oxidizing excited state under visible light (E*₁/₂ = +1.96 V vs SCE). acs.org This powerful excited state enables challenging reactions like Minisci alkylations without the need for chemical oxidants, releasing H₂ as the only byproduct. acs.org

Pollutant Degradation: N-methylquinolinium (NMQ⁺) salts have been studied as photocatalysts for the degradation of chlorinated environmental pollutants. nih.gov Mechanistic studies using laser flash photolysis confirmed that the reaction proceeds via a Type I mechanism, where the excited NMQ⁺ directly engages in an electron transfer process with the pollutant, rather than through the generation of singlet oxygen (Type II). nih.gov

Applications in Advanced Research Domains: Materials Science Research

The unique electronic structure of quinolinium salts, characterized by a delocalized π-electron system, makes them attractive candidates for various applications in materials science. Research into derivatives of the quinoline scaffold suggests potential for advanced material development.

Non-Linear Optical (NLO) Materials Development and Characterization

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. youtube.com Organic molecules with significant hyperpolarizability, arising from intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system, are of particular interest. nih.gov

While theoretical and experimental studies have been conducted on various quinoline derivatives for their NLO properties, specific data on the NLO characterization of this compound is not extensively available in the reviewed literature. researchgate.nettandfonline.com However, studies on the related compound, 4-amino-2-methylquinoline, suggest that the quinoline core, when appropriately substituted with electron-donating (like an amino group) and electron-accepting groups, can exhibit NLO activity. researchgate.netelixirpublishers.com For instance, new phenolic organic salt crystals incorporating a 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium cationic chromophore have demonstrated large second-order optical nonlinearities. kaist.ac.kr The general principle is that the quaternization of the quinoline nitrogen enhances its electron-accepting character, which could, in principle, lead to significant NLO properties in a molecule like this compound. Further targeted research is required to quantify the NLO coefficients and hyperpolarizability of this specific compound.

Optoelectronic Device Components: Investigation of Charge Transfer and Energy Transfer Processes